molecular formula C14H16N2O B14864184 4-methyl-4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one

4-methyl-4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one

Cat. No.: B14864184
M. Wt: 228.29 g/mol
InChI Key: KPASDEGROBGPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . This compound features a pyrrolidinone ring fused with an indole moiety, making it a unique structure with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one typically involves the construction of the indole ring followed by the formation of the pyrrolidinone ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrrolidinone ring can then be formed through cyclization reactions involving appropriate precursors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of 4-methyl-4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The compound’s indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological pathways . Additionally, it may exert neuroprotective effects by preventing neuronal cell death through the PI3-kinase pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one is unique due to its specific combination of an indole moiety with a pyrrolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to other indole derivatives.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

4-methyl-4-(1-methylindol-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C14H16N2O/c1-14(7-13(17)15-9-14)11-8-16(2)12-6-4-3-5-10(11)12/h3-6,8H,7,9H2,1-2H3,(H,15,17)

InChI Key

KPASDEGROBGPQS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC1)C2=CN(C3=CC=CC=C32)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.